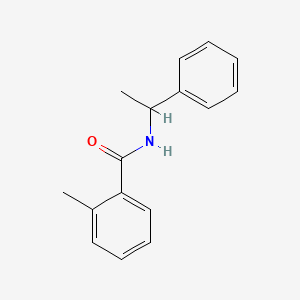

2-methyl-N-(1-phenylethyl)benzamide

Description

Contextual Significance within Organic Chemistry and Medicinal Chemistry Scaffolds

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. wikipedia.orgdrugbank.com Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. researchgate.net The amide bond provides a stable linkage that is relatively resistant to metabolic degradation, and the aromatic ring and its substituents can be readily modified to tune the compound's physicochemical and pharmacological properties. carewellpharma.in

The incorporation of a 1-phenylethylamine (B125046) group introduces a chiral center, leading to the existence of (R) and (S) enantiomers. This chirality is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The 1-phenylethylamine moiety itself is a well-established chiral auxiliary and resolving agent in asymmetric synthesis. nih.govwikipedia.org Therefore, the combination of a substituted benzamide with a chiral amine suggests potential applications in the development of stereospecific therapeutic agents or as a tool in stereoselective synthesis.

The benzimidazole (B57391) scaffold, which is structurally related to benzamides, is also considered a valuable privileged scaffold in medicinal chemistry, with applications in treating hypertension, peptic ulcers, parasitic infections, and cancer. nih.goveurekaselect.com This further highlights the broad potential of aromatic amide-based structures in drug discovery.

Historical Trajectories of Benzamide Derivatives and Related Structural Motifs

The history of benzamide derivatives in medicine is rich and varied. The simplest form, benzamide, is a naturally occurring alkaloid. wikipedia.org Over the decades, the modification of the benzamide structure has led to the discovery of important classes of drugs. For instance, substituted benzamides have been developed as antipsychotics (e.g., sulpiride), antiemetics (e.g., metoclopramide), and prokinetic agents (e.g., cisapride). drugbank.comnih.gov

The synthesis of N-substituted benzamides, such as those derived from phenylethylamine, has been a long-standing area of interest. For example, a method for preparing N-(2-phenylethyl)benzamide by reacting benzoyl chloride or benzoic acid with phenethylamine (B48288) in an aqueous solution of an alkali metal hydroxide (B78521) has been described. google.com The synthesis of the related compound, N-[(1S)-1-phenylethyl]benzamide, has been achieved by refluxing benzoic acid and (S)-1-phenylethylamine in toluene (B28343) with boric acid as a catalyst. nih.gov These synthetic routes illustrate the general methods available for the preparation of compounds like 2-methyl-N-(1-phenylethyl)benzamide.

The study of the three-dimensional structure of benzamide derivatives has also been a focus of research. For instance, N-[(1S)-1-phenylethyl]benzamide has been shown to exhibit conformational trimorphism, meaning it can exist in three different crystal forms. nih.gov This has implications for the solid-state properties of such compounds, which are crucial for pharmaceutical development.

Overview of Current Research Landscape and Identified Gaps Pertaining to this compound

The current research landscape for benzamide derivatives remains active, with ongoing efforts to discover new therapeutic agents. researchgate.netnih.gov Research is focused on synthesizing novel derivatives and evaluating their biological activities against various targets. For example, novel benzenesulfonamides carrying a benzamide moiety have been investigated as carbonic anhydrase and acetylcholinesterase inhibitors. nih.gov

However, a specific search of the scientific literature reveals a significant gap in the research pertaining directly to this compound. While its constituent parts are well-studied, the compound itself does not appear to have been the subject of extensive investigation. There is a lack of published data on its synthesis, characterization, and biological activity.

This represents a clear research opportunity. Given the established importance of the benzamide scaffold and the stereochemical interest of the 1-phenylethylamine group, this compound and its enantiomers are logical targets for synthesis and biological screening. Future research could focus on:

The development of an efficient and stereoselective synthesis of the (R) and (S) enantiomers of this compound.

The full characterization of the compound and its enantiomers using modern analytical techniques.

The investigation of its potential biological activities, drawing inspiration from the known pharmacology of other benzamide derivatives.

A study of its solid-state properties and potential for polymorphism.

The exploration of such a novel chemical entity could lead to the discovery of new therapeutic agents or valuable tools for chemical research.

Data Tables

Table 1: Physicochemical Properties of Related Benzamide Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| N-(1-Phenylethyl)benzamide | C15H15NO | 225.29 | 3480-59-9 nih.gov |

| N-methyl-N-(1-methyl-2-phenylethyl)benzamide | C17H19NO | 253.34 | 73355-87-0 sigmaaldrich.com |

| 2-[(Methylsulfonyl)amino]-N-(1-phenylethyl)benzamide | C16H18N2O3S | 318.39 | 115256-16-1 synhet.com |

| N-[(1R)-1-Phenylethyl]benzamide | C15H15NO | 225.29 | 20826-48-6 nih.gov |

Table 2: Synthesis Methods for Related Benzamide Derivatives

| Product | Reactants | Catalyst/Reagents | Solvent | Reference |

| N-(2-phenylethyl)benzamide | Benzoyl chloride or benzoic acid, phenethylamine | Alkali metal hydroxide | Water | google.com |

| N-[(1S)-1-phenylethyl]benzamide | Benzoic acid, (S)-1-phenylethylamine | Boric acid | Toluene | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-8-6-7-11-15(12)16(18)17-13(2)14-9-4-3-5-10-14/h3-11,13H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJJSSFDJWWUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl N 1 Phenylethyl Benzamide and Its Analogues

Classical Amide Bond Formation Strategies for Substituted Benzamides

Traditional methods for creating amide bonds remain fundamental in organic synthesis due to their reliability and well-understood mechanisms. These approaches typically involve the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine.

Acyl Chloride Coupling Approaches

A widely employed and efficient method for amide synthesis is the reaction between an acyl chloride and an amine. In this approach, 2-methylbenzoic acid is first converted to its more reactive acyl chloride derivative, 2-methylbenzoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-methylbenzoyl chloride is then reacted with 1-phenylethylamine (B125046) to form the desired amide, 2-methyl-N-(1-phenylethyl)benzamide.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the coupling step. This prevents the protonation of the amine reactant, which would render it non-nucleophilic. A patent for a similar compound, N-(2-phenylethyl)benzamide, describes a process where benzoyl chloride is slowly added to a mixture of phenylethylamine and sodium hydroxide (B78521) in water at a controlled temperature below 10°C, resulting in a high yield of 98.5%. google.com This method highlights the efficiency and scalability of the acyl chloride approach.

The general mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion.

General Reaction Scheme: Step 1: Formation of Acyl Chloride 2-methylbenzoic acid + SOCl₂ → 2-methylbenzoyl chloride + SO₂ + HCl

Step 2: Amide Formation 2-methylbenzoyl chloride + 1-phenylethylamine + Base → this compound + Base·HCl

This method is often favored for its high yields and the relatively short reaction times. However, the use of corrosive and moisture-sensitive reagents like thionyl chloride requires careful handling.

Carbodiimide-Mediated Condensation Reactions

Carbodiimide-mediated coupling is another cornerstone of amide bond synthesis, particularly valued for its mild reaction conditions. nih.gov Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate the direct condensation of a carboxylic acid and an amine. chemistrysteps.comthermofisher.com

The reaction mechanism involves the activation of the carboxylic acid (2-methylbenzoic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then susceptible to nucleophilic attack by the amine (1-phenylethylamine). The reaction proceeds to form the desired amide and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). wikipedia.org

To enhance the efficiency of the reaction and suppress potential side reactions, such as the formation of N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. luxembourg-bio.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards amines.

Reaction Conditions for Carbodiimide Coupling:

| Reagent | Role | Common Solvents | Temperature |

| 2-methylbenzoic acid | Carboxylic acid source | Dichloromethane (DCM), Dimethylformamide (DMF) | 0°C to room temperature |

| 1-phenylethylamine | Amine source | Dichloromethane (DCM), Dimethylformamide (DMF) | 0°C to room temperature |

| EDC or DCC | Coupling agent | Dichloromethane (DCM), Dimethylformamide (DMF) | 0°C to room temperature |

| HOBt (optional) | Additive to reduce side reactions | Dichloromethane (DCM), Dimethylformamide (DMF) | 0°C to room temperature |

While this method is very effective, a significant drawback of using DCC is the removal of the dicyclohexylurea byproduct, which is often insoluble and requires filtration. wikipedia.org EDC, being water-soluble, offers an advantage as its urea byproduct can be easily removed by aqueous workup. thermofisher.com

Anhydride-Based Synthesis Routes

The use of acid anhydrides as acylating agents provides another classical route to amide formation. libretexts.org For the synthesis of this compound, one could theoretically use 2-methylbenzoic anhydride (B1165640). The reaction with 1-phenylethylamine would yield the desired amide and a molecule of 2-methylbenzoic acid as a byproduct. nih.govnist.gov

A more common and efficient variation is the mixed anhydride method. highfine.com In this approach, the carboxylic acid (2-methylbenzoic acid) is reacted with a less sterically hindered and more reactive acylating agent, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base like triethylamine. This forms a mixed anhydride intermediate. Subsequent reaction with 1-phenylethylamine leads to the preferential attack at the more electrophilic carbonyl carbon (from the 2-methylbenzoic acid moiety), yielding the desired amide. highfine.com

This method is advantageous because the reagents are inexpensive, the reaction is fast, and it often provides high yields of pure products. highfine.com The choice of the chloroformate can influence the reaction's success, with isobutyl chloroformate often leading to higher yields. highfine.com

Key Steps in Mixed Anhydride Synthesis:

Formation of the Mixed Anhydride: 2-methylbenzoic acid reacts with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a tertiary amine base.

Aminolysis: The mixed anhydride is then reacted with 1-phenylethylamine, which attacks the carbonyl group of the 2-methylbenzoyl portion to form this compound.

Advanced and Sustainable Synthetic Protocols

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. These advanced protocols often offer advantages such as higher atom economy, milder reaction conditions, and reduced waste generation.

Transition Metal-Catalyzed Amidation (e.g., Copper-Catalyzed C-H Amination)

Transition metal-catalyzed reactions have emerged as powerful tools for forming C-N bonds. nih.gov Copper catalysis, in particular, has gained significant attention for its application in amidation reactions. beilstein-journals.orgnih.gov These methods can enable the direct coupling of carboxylic acids with amines or even the amination of C-H bonds. nih.govbeilstein-journals.orgnih.gov

For the synthesis of substituted benzamides, copper-catalyzed methods can offer an alternative to traditional coupling reagents. For instance, copper catalysts can facilitate the direct amidation of carboxylic acids. catalyticamidation.info While direct C-H amination of an unactivated methyl group on toluene (B28343) with 1-phenylethylamine is challenging, related copper-catalyzed C-H amination reactions of arenes have been developed, often requiring a directing group to achieve regioselectivity. nih.govacs.org

The general principle involves the coordination of the copper catalyst to the reactants, facilitating the C-N bond formation through various proposed mechanisms, which can involve single-electron transfer (SET) or two-electron pathways. nih.gov These reactions often require an oxidant to complete the catalytic cycle. beilstein-journals.orgnih.gov

Example of a Copper-Catalyzed Amidation System:

| Component | Function |

| Copper Salt (e.g., CuI, CuBr) | Catalyst |

| Ligand (e.g., a diamine) | Stabilizes the catalyst and modulates reactivity |

| Base | Activates the amine or carboxylic acid |

| Oxidant (in some cases) | Regenerates the active catalyst |

These methods are at the forefront of synthetic innovation, offering potential for more direct and environmentally benign routes to amides.

Microwave-Assisted Organic Synthesis of Benzamides

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating a wide range of chemical reactions. semanticscholar.orgresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields and product purity. mdpi.orgijnrd.org

In the context of synthesizing this compound, any of the classical methods described above (acyl chloride, carbodiimide, or anhydride routes) could potentially be adapted for microwave synthesis. The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods. researchgate.net

For example, the direct amidation of a carboxylic acid with an amine, which typically requires high temperatures and long reaction times under conventional heating, can be significantly accelerated with microwave irradiation. mdpi.com Reports have shown that the hydrolysis of benzamide (B126), the reverse reaction, is accelerated 8-200 fold under microwave conditions compared to conventional heating. mdpi.org Similarly, the synthesis of various amides has been shown to be more efficient under microwave irradiation. nih.gov

Advantages of Microwave-Assisted Synthesis:

| Feature | Description |

| Speed | Reaction times are significantly reduced. ijnrd.org |

| Yield | Often leads to higher isolated yields. |

| Purity | Can minimize the formation of byproducts due to shorter reaction times at high temperatures. |

| Efficiency | Rapid heating and cooling allow for faster optimization of reaction conditions. |

The application of microwave technology represents a significant step towards greener and more efficient chemical synthesis.

Flow Chemistry Applications in Benzamide Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, including benzamide derivatives. This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes, pumps, and reactors. Compared to traditional batch processing, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced reaction rates, higher yields, and improved safety profiles.

The synthesis of amides is well-suited to flow chemistry conditions. The amidation reaction, typically involving a carboxylic acid and an amine, can be significantly accelerated at the high temperatures and pressures achievable in sealed-tube flow reactors, drastically reducing reaction times from hours to minutes. For instance, the direct thermal amidation of non-activated carboxylic acids and amines, a reaction that is often sluggish in batch, can be efficiently performed in superheated solvents under continuous flow.

Research in this area has demonstrated the preparation of various small molecules and potential therapeutic agents using flow reactors. unimi.it While specific studies detailing the flow synthesis of this compound are not prevalent, the general protocols for benzamide formation are directly applicable. A typical setup would involve pumping a solution of 2-methylbenzoic acid and 1-phenylethylamine, along with a suitable coupling agent or under conditions for thermal condensation, through a heated reactor coil to continuously generate the target amide. This approach allows for rapid production, easy scalability, and integration into multi-step continuous processes.

Aqueous Solution-Based Synthetic Approaches

In a move towards greener and more sustainable chemical processes, synthetic methods utilizing water as a solvent have gained significant traction. For benzamide synthesis, aqueous approaches often employ variations of the Schotten-Baumann reaction, where an acyl chloride is treated with an amine in the presence of an aqueous base.

A patented method describes the preparation of N-(2-phenylethyl)benzamide, a close analogue of the target compound, using an entirely aqueous system. google.com In this process, benzoyl chloride or benzoic acid is reacted with phenethylamine (B48288) and an alkali metal hydroxide in water. google.com The key advantages of this method are the elimination of volatile and often toxic organic solvents and a simplified workup procedure. Since the resulting N-substituted benzamide product is typically insoluble in water, it precipitates out of the reaction mixture and can be isolated by simple filtration. google.com

The reaction proceeds efficiently at low temperatures (below 10 °C) during the addition of the acyl chloride, followed by a period of stirring at room temperature to ensure completion. google.com This approach not only enhances the safety and environmental profile of the synthesis but also proves to be high-yielding, with reported yields often exceeding 98%. google.com The simplicity and efficiency of this aqueous method make it an attractive alternative to conventional syntheses conducted in organic solvents.

| Reactants | Base | Solvent | Key Advantage | Ref |

| Benzoyl chloride, Phenethylamine | Sodium Hydroxide | Water | Elimination of organic solvents; product precipitates for easy isolation. | google.com |

Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. The molecule contains a chiral center at the benzylic carbon of the 1-phenylethyl moiety. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity.

Chiral Auxiliary-Mediated Asymmetric Synthesis utilizing (R)- or (S)-1-Phenylethylamine

One of the most classic and reliable strategies for asymmetric synthesis is the use of a chiral auxiliary. In this context, enantiomerically pure (R)- or (S)-1-phenylethylamine serves as an excellent chiral auxiliary. mdpi.com This cheap and readily available amine can be coupled with a prochiral or racemic carboxylic acid to induce chirality.

The general process involves the amidation of 2-methylbenzoic acid with either (R)- or (S)-1-phenylethylamine. If the carboxylic acid component itself contained a second chiral center, this coupling would result in the formation of a pair of diastereomers. These diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention), which allows for their separation by standard laboratory techniques such as crystallization or chromatography.

Once the desired diastereomer is isolated, the chiral auxiliary (the 1-phenylethylamine group) can be cleaved to yield the enantiopure target compound, though for this compound, the auxiliary is incorporated into the final product structure. This method is foundational in asymmetric synthesis and has been applied to produce a vast number of enantiopure compounds. mdpi.comnih.gov For example, Kagan's amide, (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, is readily prepared in high yield by coupling (R)-(+)-α-methylbenzylamine with 3,5-dinitrobenzoyl chloride. mdpi.com This highlights the straightforward nature of forming these diastereomeric amides.

| Carboxylic Acid | Chiral Amine | Result | Separation Method | Ref |

| 3,5-Dinitrobenzoyl chloride | (R)-(+)-α-Methylbenzylamine | (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide | Direct synthesis to a single diastereomer | mdpi.com |

| Racemic 2-Arylpropanoic Acids | (S)-1-Phenylethylamine | Diastereomeric Amides | Crystallization or Chromatography | mdpi.com |

Asymmetric Catalysis in Benzamide Formation (e.g., Asymmetric Transfer Hydrogenation)

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Asymmetric transfer hydrogenation (ATH) is a powerful technique used to reduce prochiral ketones and imines to chiral alcohols and amines with high enantioselectivity. researchgate.netnih.gov

While ATH does not directly form the amide bond, it is a key method for synthesizing the chiral amine precursor, (R)- or (S)-1-phenylethylamine, which is then used in the subsequent amidation step. The ATH of acetophenone (B1666503) or related imines using a chiral catalyst, such as those based on Ruthenium (Ru) or Rhodium (Rh) complexed with chiral ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), can produce the chiral amine with high enantiomeric excess (ee). researchgate.netacs.org

Furthermore, ATH has been successfully applied to the reduction of α-keto amides to furnish chiral α-hydroxy amides. researchgate.netacs.orgnih.gov This demonstrates the utility of the catalytic method in creating stereocenters in molecules that already contain an amide functionality. The steric and electronic properties of the amide group can influence the stereochemical outcome of the reduction. Studies on various substituted α-keto amides show that high enantioselectivity can be achieved, particularly with catalysts that have a "tethered" design, which enhances the interaction between the catalyst and the substrate. researchgate.netacs.orgnih.gov

| Substrate | Catalyst System | Product Type | Enantioselectivity (ee) | Ref |

| α-Keto Amides | Tethered Ru/TsDPEN | α-Hydroxy Amides | High | researchgate.netacs.orgnih.gov |

| Unsymmetrical Benzils | Chiral Ru catalyst | (S,S)-Hydrobenzoins | 86-99% ee | rsc.org |

| Prochiral Ketones | Iron(II)-based catalyst | Enantioenriched Alcohols | Good to Excellent | nih.gov |

Diastereoselective Synthesis of Enantiopure Phenylethylbenzamides

Diastereoselective synthesis involves reactions where a chiral center already present in a molecule influences the creation of a new stereocenter, leading to the preferential formation of one diastereomer. This strategy is highly effective for synthesizing complex molecules with multiple stereocenters.

In the context of phenylethylbenzamide scaffolds, a chiral 1-phenylethylamine moiety can act as a stereodirecting group. Research into the synthesis of related heterocyclic structures, such as enantiopure 2-methyl-4-(α-phenylethyl)-1,2,3,4-tetrahydro-benzo[e] researchgate.netrsc.orgdiazepin-5-ones, illustrates this principle. researchgate.net In these syntheses, an intramolecular reaction is guided by the existing stereocenter of the (αR)-phenylethyl group, resulting in the formation of new stereocenters at the C2 position with a specific configuration (either R or S), thus producing specific diastereomers. researchgate.net The diastereomeric ratio obtained is dependent on the reaction conditions and the nature of the reactants. This control allows for the synthesis of diastereomerically pure compounds that would be difficult to access otherwise.

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single, one-pot operation to form a product that contains significant portions of all the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and build libraries of structurally diverse compounds.

While specific MCRs detailing the synthesis of this compound itself are not widely reported, the scaffolds are amenable to such strategies. For example, the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a classic MCR for generating α-acylamino amides. A hypothetical Ugi reaction involving benzaldehyde, (R)-1-phenylethylamine, 2-methylbenzoic acid, and an isocyanide would generate a complex amide structure incorporating the key motifs of the target compound.

Research has described the three-component reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide to create various functionalized amine and isoquinoline (B145761) structures. rsc.org Another study reports the one-pot, three-component synthesis of N,N′-alkylidene bisamides from an alkyne, an aldehyde, and an amide, catalyzed by silica-supported polyphosphoric acid. researchgate.net These examples demonstrate the potential of MCRs to construct complex molecules built around a core amide linkage, suggesting a promising avenue for the divergent synthesis of analogues of this compound.

Derivatization Strategies for this compound Analogues

Derivatization is a crucial process for modifying the chemical structure of this compound to generate a library of analogues. These modifications can be systematically introduced at different positions of the molecule, namely the benzamide ring system and the phenylethyl moiety, or through the attachment of linker molecules for conjugate formation.

Modifications at the Benzamide Ring System (e.g., Halogenation, Nitration, Methylation)

The benzamide ring of this compound is a prime target for structural modification. Techniques such as halogenation, nitration, and methylation can be employed to alter the electronic and steric properties of the molecule.

For instance, the introduction of a nitro group (NO2) onto the benzamide ring results in the formation of compounds like 2-nitro-N-(1-phenylethyl)benzamide. sigmaaldrich.com This process typically involves the use of nitrating agents under controlled conditions. Similarly, the attachment of a hydroxyl group can yield derivatives such as 2-hydroxy-N-(1-phenylethyl)benzamide. ontosight.aichemspider.com The presence of these functional groups can significantly influence the compound's biological activity. ontosight.ai

Further modifications can include the introduction of a methylsulfonylamino group, leading to the synthesis of compounds like 2-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide. synhet.com The synthesis of dinitro derivatives, such as (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, has also been reported, starting from (R)-(+)-a-methylbenzylamine in a two-step process. mdpi.com

| Modification | Example Compound | Key Features |

| Nitration | 2-Nitro-N-(1-phenylethyl)benzamide sigmaaldrich.com | Introduction of a nitro group. |

| Hydroxylation | 2-Hydroxy-N-(1-phenylethyl)benzamide ontosight.aichemspider.com | Addition of a hydroxyl group. |

| Sulfonamidation | 2-[(Methylsulfonyl)amino]-N-(1-phenylethyl)benzamide synhet.com | Incorporation of a methylsulfonylamino group. |

| Dinitration | (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide mdpi.com | Introduction of two nitro groups. |

Substituent Variations on the Phenylethyl Moiety

The phenylethyl moiety of this compound offers another site for structural diversification. Modifications at this position can influence the compound's interaction with biological targets.

An example of such a variation is the methylation of the nitrogen atom in the amide linkage and the benzylic carbon, leading to N-methyl-N-(1-methyl-2-phenylethyl)benzamide. sigmaaldrich.com The synthesis of such compounds can be achieved through standard amidation reactions.

Further derivatization can involve the introduction of different substituents on the phenyl ring of the phenylethyl group. While specific examples for this compound are not detailed in the provided context, general strategies for electrophilic aromatic substitution on the phenylethyl group can be applied.

| Modification | Example Compound | Key Features |

| N-Methylation and C-Methylation | N-methyl-N-(1-methyl-2-phenylethyl)benzamide sigmaaldrich.com | Addition of methyl groups to the amide nitrogen and the benzylic carbon. |

| Aromatic Substitution | Varies | Introduction of substituents on the phenyl ring of the phenylethyl moiety. |

Linker Chemistry for Conjugate Formation

The development of conjugates of this compound analogues involves the use of linker chemistry to attach these molecules to other chemical entities, such as reporter groups or biomolecules. This strategy is often employed in the development of probes for biological studies or for targeted drug delivery.

The derivatization of thiols with reagents like N-ethyl maleimide (B117702) (NEM) and (R)-(+)-N-(1-phenylethyl)maleimide (NPEM) provides a relevant example of linker chemistry. nih.gov Although not directly applied to this compound in the provided text, this methodology highlights how a maleimide group can serve as a reactive handle for conjugation to thiol-containing molecules. The choice of derivatizing agent can impact the efficiency and stability of the resulting conjugate. nih.gov

The synthesis of such conjugates would typically involve a two-step process: first, the synthesis of a this compound analogue bearing a suitable functional group for linker attachment, and second, the reaction of this functionalized analogue with a linker molecule.

Reaction Mechanisms and Chemical Transformations Involving 2 Methyl N 1 Phenylethyl Benzamide

Mechanistic Investigations of Amide Hydrolysis and Stability

The stability of the amide bond in 2-methyl-N-(1-phenylethyl)benzamide is a crucial aspect of its chemical profile. Generally, amides are robust functional groups, resistant to hydrolysis under neutral conditions. However, under acidic or basic conditions, the cleavage of the amide bond can occur.

Detailed studies on the closely related N-(1-phenylethyl) amides have shown that the N-(1-phenylethyl) group can be cleaved under specific acidic conditions. For instance, treatment with methanesulfonic acid in refluxing toluene (B28343) has been reported as an efficient method for the cleavage of the N-(1-phenylethyl) unit from various carboxamides, yielding the corresponding primary amides in good to excellent yields. This method is noted to be more effective than other acidic reagents like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) researchgate.net. The reaction proceeds via protonation of the amide oxygen, followed by nucleophilic attack of the counter-ion or a solvent molecule, leading to the cleavage of the carbon-nitrogen bond. The stability of the resulting 1-phenylethyl carbocation facilitates this process.

Below is a table summarizing conditions for the cleavage of the N-(1-phenylethyl) group from amides, which can be extrapolated to this compound.

| Reagent | Solvent | Temperature | Outcome |

| Methanesulfonic Acid | Toluene | Reflux | Efficient cleavage to primary amide researchgate.net |

| Trifluoroacetic Acid (TFA) | - | - | Less effective than MsOH researchgate.net |

| p-Toluenesulfonic Acid (TsOH) | - | - | Less effective than MsOH researchgate.net |

Functional Group Interconversions on the Benzamide (B126) Core

The 2-methylbenzamide (B88809) core of the molecule presents opportunities for various functional group interconversions. The aromatic ring derived from 2-methylbenzoic acid can undergo electrophilic aromatic substitution reactions. The directing effects of the amide and the methyl group would influence the regioselectivity of such transformations. The methyl group is an ortho-, para-director, while the amide group is a meta-director. Their combined influence would likely lead to substitution at the positions ortho and para to the methyl group and meta to the amide functionality.

Furthermore, the 2-methyl group itself can be a site for chemical modification. For example, it could potentially undergo oxidation to a carboxylic acid under strong oxidizing conditions, or be halogenated at the benzylic position using appropriate reagents.

The synthesis of related benzamides, such as N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, is achieved by reacting 2-methylbenzoyl chloride with an amine mdpi.com. This highlights a primary method for the formation of the 2-methylbenzamide moiety and suggests that the reverse reaction, hydrolysis, can be used to interconvert the amide back to 2-methylbenzoic acid and 1-phenylethylamine (B125046).

Reactivity of the Phenylethyl Side Chain

The 1-phenylethyl side chain possesses distinct reactive sites. As mentioned, the bond between the nitrogen and the benzylic carbon of the phenylethyl group can be selectively cleaved researchgate.net. This reaction is of synthetic importance as the 1-phenylethyl group can serve as a chiral auxiliary, which is removed in a later synthetic step.

The phenyl group of the side chain is also susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of such a reaction would be governed by the activating nature of the alkyl substituent on the benzene (B151609) ring.

The formation of 1-phenylethyl carbocations is a key aspect of the reactivity of this moiety, particularly under acidic conditions acs.org. These carbocations can then react with various nucleophiles present in the reaction mixture.

Role as a Synthetic Intermediate in Complex Molecule Synthesis

Due to the chiral nature of the 1-phenylethylamine precursor (which can be obtained in enantiomerically pure form), this compound can serve as a valuable chiral intermediate in asymmetric synthesis. The (R)- or (S)-enantiomer of 1-phenylethylamine is widely used as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center nih.gov.

In a synthetic sequence, this compound could be used to introduce the chiral 1-phenylethyl group to direct a subsequent stereoselective transformation on another part of the molecule. Following this, the auxiliary can be cleaved to afford the desired enantiomerically enriched product researchgate.net. For example, the nitrogen of the amide could be deprotonated and the resulting anion could undergo diastereoselective alkylation. Subsequent removal of the 1-phenylethyl group would then yield a chiral product. The use of N-phenylethyl-protected amides in the synthesis of enantiomeric malonamides demonstrates a similar strategy researchgate.net.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methyl N 1 Phenylethyl Benzamide

High-Resolution Mass Spectrometry for Structural Elucidation of Novel Analogues

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of 2-methyl-N-(1-phenylethyl)benzamide and its novel analogues. By providing highly accurate mass measurements, HRMS allows for the confident assignment of molecular formulas. For instance, the exact mass of N-(1-phenylethyl)benzamide is calculated as 225.115364102 Da. nih.gov This level of precision is critical in distinguishing between compounds with the same nominal mass but different elemental compositions, a common challenge when exploring new chemical entities.

In the analysis of related benzamide (B126) derivatives, HRMS has been successfully employed to confirm their molecular formulas. For example, the molecular formula of N-phenyl-2-[(trichloroacetyl)amino]benzamide was determined to be C15H11Cl3N2O2. Similarly, for 4-amino-N-(1-phenylethyl)-benzamide, the molecular weight has been established as 252.32 g/mol . ontosight.ai The fragmentation patterns observed in the mass spectra of these compounds also provide valuable structural information, helping to identify characteristic substructures and confirm the connectivity of atoms within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the chemical environment of each nucleus, their connectivity, and spatial relationships.

1D NMR Techniques (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are fundamental for the initial structural assessment of this compound and its derivatives.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their neighboring protons through chemical shifts (δ) and coupling constants (J). For related benzamides, characteristic signals can be assigned. For example, in N-phenyl-2-[(trichloroacetyl)amino]benzamide, the aromatic protons appear as multiplets in the downfield region of the spectrum. Specifically, the protons at positions 5' and 2' are observed as doublets of doublets at 8.29 ppm and 8.03 ppm, respectively.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates its electronic environment. In the ¹³C NMR spectrum of N-phenyl-2-[(trichloroacetyl)amino]benzamide, the carbonyl carbons are readily identified by their characteristic downfield shifts at 167.34 ppm and 159.82 ppm. For the thioamide analogue of a dinitro-substituted N-(1-phenylethyl)benzamide, the thioamide carbon signal appears significantly downfield at 191.7 ppm, a notable shift from the 161.8 ppm of the corresponding amide carbonyl carbon. nih.gov

The following table summarizes typical ¹H and ¹³C NMR data for benzamide derivatives, providing a reference for the expected spectral features of this compound.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-phenyl-2-[(trichloroacetyl)amino]benzamide | 8.29 (dd, H-5'), 8.03 (dd, H-2') | 167.34 (C=O), 159.82 (C=O), 129.19 (C-3/5), 121.77 (C-2/6) |

| Benzamide | 8.03 (d), 7.77-7.57 (m), 7.48-7.36 (m), 6.33 (br s) rsc.org | 169.91, 132.81, 132.23, 128.65, 127.51 rsc.org |

| 2-Methylbenzamide (B88809) | 7.71 (s), 7.36-7.30 (m), 7.24-7.21 (m), 6.34 (br s), 2.37 (s) rsc.org | 176.40, 142.33, 140.33, 135.78, 134.88, 132.21, 130.13, 24.00 rsc.org |

| 3-Methylbenzamide | 7.65 (s), 7.59-7.51 (m), 7.45-7.42 (m), 6.19 (br s), 2.39 (s) rsc.org | 170.54, 138.34, 133.52, 132.82, 128.65, 128.16, 124.48, 21.33 rsc.org |

| 4-Methylbenzamide | 7.99 (br s), 7.76 (d), 7.39-7.36 (m), 6.02 (br s), 2.09 (s) rsc.org | 169.35, 142.54, 130.53, 129.25, 127.51, 21.48 rsc.org |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other. This technique was used to confirm proton chemical shift assignments for related pharmaceutical compounds. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule in solution.

The combination of these 2D NMR experiments allows for a complete and confident assignment of the molecular structure of this compound and its analogues. nih.gov

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

For chiral molecules like this compound, determining the enantiomeric excess (ee) is often necessary. While enantiomers have identical NMR spectra, the use of chiral shift reagents (CSRs) can induce chemical shift non-equivalence between the enantiomers. libretexts.org These reagents, which can be lanthanide-based or other chiral molecules, form transient diastereomeric complexes with the analyte. libretexts.orglibretexts.org This interaction leads to separate signals for each enantiomer in the NMR spectrum, allowing for the direct determination of their ratio by integration. sigmaaldrich.com

Several types of chiral auxiliaries have been developed for this purpose, including those based on BINOL derivatives and protected amino acids. rsc.orgnih.gov The choice of CSR depends on the functional groups present in the analyte. For amines, reagents like (R)-1,1'-bi-2-naphthol have proven effective. libretexts.orgnih.gov The addition of the CSR directly to the NMR tube containing the sample in a suitable deuterated solvent is often all that is required to achieve the necessary spectral resolution. rsc.orgtcichemicals.com

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to study its conformational properties.

FT-IR Spectroscopy is particularly useful for identifying characteristic vibrational modes. The amide group exhibits several distinct bands: the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with the C-N stretch (Amide II band). For example, in N-phenethylbenzamide, the FT-IR spectrum shows characteristic absorptions for these functional groups. nih.gov The C=O stretching vibration in amides typically appears in the region of 1630-1680 cm⁻¹. For a thioamide analogue, this stretch is absent and a weaker C=S stretch is expected in the 1100-1200 cm⁻¹ region. nih.gov

The following table presents characteristic FT-IR absorption frequencies for related benzamide structures.

| Compound | Characteristic FT-IR Bands (cm⁻¹) |

| N-Methylbenzamide | Solution in CCl4 and CS2 shows characteristic amide bands. nist.gov |

| N-benzyl-2-(methylamino)benzamide | Solution spectrum shows features indicative of the amide and amine groups. nist.gov |

| (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide | C=O stretch observed at 1642 cm⁻¹. nih.gov |

Raman Spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional information about the molecular structure and conformation.

X-ray Crystallography for Solid-State Structure Determination and Conformational Polymorphism

A key aspect that can be investigated by X-ray crystallography is conformational polymorphism , which is the ability of a molecule to exist in different crystal structures with different molecular conformations. researchgate.net This phenomenon has been observed in the closely related compound N-[(1S)-1-phenylethyl]benzamide, which was found to exhibit three distinct polymorphic forms (I, II, and III). nih.gov These polymorphs share the same supramolecular structure based on N—H⋯O hydrogen-bonded chains but differ in the rotation of the phenyl rings, leading to different packing arrangements and crystal densities. nih.gov

The crystallographic data for the different forms of N-[(1S)-1-phenylethyl]benzamide highlight the subtle conformational changes that can lead to polymorphism.

| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Density (g cm⁻³) |

| Form I | P2₁ | 5.0472 | 9.3118 | 13.9581 | 99.708 | 1.157 |

| Form II | P2₁ | - | - | - | - | 1.208 |

| Form III | P2₁2₁2₁ | - | - | - | - | - |

Data for N-[(1S)-1-phenylethyl]benzamide from Flores-Manuel et al. (2020) nih.gov

The study of polymorphism is of great importance as different polymorphic forms can exhibit different physical properties. rsc.orgnih.govox.ac.uked.ac.uk Understanding the factors that control the crystallization of different polymorphs is crucial for controlling the properties of the solid material.

Chiral Chromatography (HPLC, GC) for Enantiomeric Separation and Purity Analysis

Chiral chromatography is an essential technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule like this compound. This separation is crucial for determining the enantiomeric purity of a sample. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose, utilizing chiral stationary phases (CSPs) that interact differently with each enantiomer.

The separation mechanism relies on the formation of transient diastereomeric complexes between the individual enantiomers and the chiral stationary phase. The difference in the stability of these complexes leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.

For a compound like this compound, a typical approach for developing a chiral HPLC method would involve screening various commercially available chiral columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are often the first choice due to their broad applicability.

Hypothetical Chiral HPLC Separation Data for this compound:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized Polysaccharide-based |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Ethanol (85:15, v/v) | Acetonitrile/Methanol (50:50, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Detection | UV at 254 nm | UV at 230 nm | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min | 6.1 min |

| Retention Time (Enantiomer 2) | 10.1 min | 12.5 min | 7.3 min |

| Resolution (Rs) | > 1.5 | > 1.8 | > 1.5 |

In the case of Gas Chromatography, the enantiomers of this compound could be separated directly on a chiral capillary column. Cyclodextrin-based CSPs are commonly used for this purpose. The volatility of the compound might be a consideration, and derivatization could be employed if necessary, though it is often preferable to use direct methods to avoid potential racemization.

Hypothetical Chiral GC Separation Data for this compound:

| Parameter | Condition |

| Chiral Stationary Phase | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

| Column Dimensions | 0.25 mm x 30 m, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C (hold 2 min), ramp to 220 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Retention Time (Enantiomer 1) | 15.3 min |

| Retention Time (Enantiomer 2) | 15.9 min |

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, a CD spectrum provides a unique fingerprint for each enantiomer. The spectra of the two enantiomers will be mirror images of each other.

The appearance of Cotton effects (positive or negative peaks) in the CD spectrum is directly related to the electronic transitions within the chromophores of the molecule that are in a chiral environment. In this compound, the phenyl and benzamide groups act as chromophores. The CD signals would be sensitive to the spatial arrangement of these groups, making CD spectroscopy a valuable tool for conformational analysis in solution.

By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a given absolute configuration, it is possible to assign the absolute configuration of the enantiomers.

Hypothetical Circular Dichroism Spectral Data for Enantiomers of this compound in Methanol:

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-2-methyl-N-(1-phenylethyl)benzamide | 220 | +15,000 |

| 245 | -8,000 | |

| (S)-2-methyl-N-(1-phenylethyl)benzamide | 220 | -15,000 |

| 245 | +8,000 |

This table illustrates the expected mirror-image relationship between the CD spectra of the two enantiomers. The sign and magnitude of the Cotton effects at specific wavelengths are characteristic of the molecule's three-dimensional structure. These data can be used for chiral recognition and to monitor changes in conformation due to factors such as solvent or temperature.

Theoretical and Computational Studies of 2 Methyl N 1 Phenylethyl Benzamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of benzamide (B126) derivatives. While specific studies on 2-methyl-N-(1-phenylethyl)benzamide are not extensively documented, research on analogous structures like chlorinated phenyl benzamides provides a framework for understanding its characteristics.

For instance, first-principles calculations based on DFT have been successfully used to simulate the structure and determine the electronic properties of compounds such as 4-chloro-phenyl-benzamide and 2-chloro-3-chloro-phenyl-benzamide. researchgate.net These studies compute the electron density of states to predict the material's band gap. researchgate.net Such calculations reveal that 4-chloro-phenyl-benzamide has a band gap of 0.74 eV, suggesting potential semiconducting properties, while the addition of another chlorine atom in 2-chloro-3-chloro-phenyl-benzamide increases the band gap to 3.08 eV. researchgate.net

Table 1: Computed Electronic Properties of Related Benzamide Derivatives

| Compound | Calculated Band Gap (eV) | Average Dielectric Constant | Computational Method |

|---|---|---|---|

| 4-chloro-phenyl-benzamide | 0.74 | 3.28 | DFT |

| 2-chloro-3-chloro-phenyl-benzamide | 3.08 | 1.42 | DFT |

Data sourced from studies on chlorinated phenyl benzamides, demonstrating the utility of DFT in predicting electronic properties. researchgate.net

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of a molecule are deeply connected to its three-dimensional shape and flexibility. Conformational analysis of this compound, informed by studies on its parent compound N-[(1S)-1-phenylethyl]benzamide, reveals significant molecular flexibility. nih.gov

The parent compound is known to exhibit conformational trimorphism, meaning it can crystallize into three different solid-state forms (polymorphs) without any change in its chemical composition. nih.gov This polymorphism is driven by rotations around single bonds, primarily involving the phenyl rings. The conformation of the molecule is altered by the rotation of the phenyl ring attached to the chiral center, while the other phenyl group (from the benzoyl moiety) remains relatively fixed with respect to the amide group. nih.gov

Table 2: Selected Dihedral Angles in Polymorphs of the Parent Compound N-[(1S)-1-phenylethyl]benzamide

| Polymorph | Dihedral Angle N1—C2—C3—C4 (°) | Dihedral Angle N1—C9—C10—C15 (°) | Inter-phenyl Dihedral Angle (°) |

|---|---|---|---|

| Form I | -163.6 | -67.6 | 23.1 |

| Form II | -177.3 | -70.9 | 56.2 |

| Form III (Molecule A) | -167.9 | -71.1 | 47.0 |

| Form III (Molecule B) | -169.1 | -71.5 | 47.4 |

This table illustrates the conformational flexibility of the parent compound, which is foundational for understanding the potential energy landscape of this compound. Data sourced from a study on the conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations would be crucial for understanding its dynamic behavior in a solution, such as water or an organic solvent. These simulations can model how the solvent molecules interact with the compound and how these interactions influence its conformational preferences.

The Automated Topology Builder (ATB) and Repository is one resource that can facilitate the development of molecular force fields necessary for MD simulations of such biomolecular systems. By simulating the molecule's movement, researchers can observe transitions between different conformational states, calculate the free energy landscape in solution, and understand how the presence of a solvent stabilizes or destabilizes certain shapes. This information is vital for bridging the gap between static crystal structures and the dynamic environment found in biological systems.

Ligand-Receptor Docking Studies (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.

In silico molecular docking studies are essential for predicting how this compound and its derivatives might interact with biological targets. mdpi.com The process involves placing the 3D structure of the ligand into the binding site of a target protein. mdpi.com The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score. mdpi.com

These studies can identify key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. For example, in studies of other benzamide derivatives, docking has shown the formation of hydrogen bonds with specific amino acid residues like GLY 101 or SER 438 in the receptor's active site. mdpi.com Docking scores for a series of designed compounds can be compared to that of a known inhibitor to gauge their potential efficacy. mdpi.comnih.gov This approach allows for the high-throughput screening of virtual libraries of compounds against a specific biological target, prioritizing candidates for synthesis and experimental testing. nih.gov

The insights gained from molecular docking are fundamental to the rational design of new derivatives. By understanding the binding mode of a parent compound like this compound, chemists can make targeted modifications to its structure to improve its interaction with the receptor.

For instance, if docking reveals an unoccupied pocket within the binding site, a functional group could be added to the ligand to fill this space and form additional favorable interactions. Similarly, if a hydrogen bond is predicted to be crucial for binding, the chemical structure can be altered to enhance this interaction. This iterative process of docking, analysis, and structural modification is a cornerstone of modern drug discovery, enabling the design of derivatives with potentially higher potency and selectivity. nih.govnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling (In Silico)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

To build a QSAR model, a set of molecules with known activities (e.g., inhibitory concentrations against a bacterium or enzyme) is used. nih.govnih.gov For each molecule, a variety of molecular descriptors are calculated, which quantify its physicochemical, steric, electronic, and structural features. A mathematical model, often using multiple linear regression (MLR), is then developed to correlate these descriptors with the observed biological activity. nih.gov

The predictive power of a QSAR model is crucial and is typically validated using both internal methods, like the leave-one-out cross-validation technique, and external validation with a separate test set of compounds. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, providing valuable guidance for which derivatives of this compound might be most promising to synthesize and test. nih.gov The applicability domain of the model must be considered to ensure that predictions are made only for compounds that are structurally similar to those used to build the model. nih.gov

Development of Predictive Models for Biological Activities

Computational chemistry offers powerful tools for predicting the biological effects of molecules like this compound, saving time and resources in drug discovery. The primary methods involve developing quantitative structure-activity relationship (QSAR) models and other machine learning approaches. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity.

For classes of compounds like benzamides, researchers have successfully constructed QSAR models to predict various biological endpoints. acs.org These models are built using datasets of molecules with known activities and employ various machine learning algorithms. For instance, studies on other complex amides have shown that algorithms like Gradient Boosting Decision Trees (GBDT), Support Vector Machines (SVM), and Bagging can create predictive models with a high degree of accuracy. acs.org The predictive power of these models indicates that the difference between predicted and experimental values is often less than half an order of magnitude, making them practically significant for virtual screening and lead optimization. acs.org

To build such a model for this compound and its analogues, a typical workflow would involve:

Data Collection: Assembling a dataset of benzamide derivatives with experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values for a specific target).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound. These can include 2D descriptors (e.g., atom counts, bond types, topological indices) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Applying machine learning algorithms to find a correlation between the descriptors and the biological activity.

Validation: Rigorously testing the model's predictive ability using internal and external validation sets.

A benchmark study on various benzamide derivatives utilized Density Functional Theory (DFT) to calculate properties like frontier molecular orbitals (HOMO and LUMO) and energy gaps. sci-hub.se Such quantum mechanical calculations provide deeper insights into the electronic properties that govern molecular interactions and reactivity, which can be used as descriptors in QSAR models. sci-hub.se

Identification of Key Structural Features for Desired Potency

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Computational studies on related compounds help identify which parts of the this compound molecule are most crucial for its potency.

The Benzamide Moiety: The benzamide portion of the molecule is a common scaffold in many biologically active compounds. nih.govnih.gov Studies on various benzamide derivatives reveal that substitutions on the phenyl ring can dramatically influence activity. For example, in one study on amino-substituted benzamides, it was found that ortho-amino compounds were less potent antioxidants than para-amino derivatives due to the formation of an internal hydrogen bond with the amide carbonyl. acs.org This suggests that the ortho-methyl group in this compound could similarly influence the conformation and electronic properties of the amide linkage. Its presence can create steric hindrance, forcing the phenyl ring and the amide plane into a specific orientation, which could be either favorable or unfavorable for binding to a biological target.

The N-(1-phenylethyl) Moiety: This part of the molecule introduces a chiral center and a second phenyl ring, adding significant three-dimensional complexity. The stereochemistry at the chiral carbon is often critical for biological activity. Structure-activity relationship (SAR) studies on phenylethylamines have shown that the substitution pattern on the phenyl ring and the nature of the group attached to the nitrogen are key determinants of receptor binding affinity. nih.gov

Furthermore, the conformational flexibility of the molecule plays a significant role. Research on the closely related N-[(1S)-1-phenylethyl]benzamide (which lacks the 2-methyl group) has shown that this molecule can exist in different crystal forms (polymorphs), each with a distinct molecular conformation. nih.gov The orientation of the two phenyl rings relative to each other varies significantly between these forms. nih.gov This inherent flexibility means that this compound can likely adopt multiple conformations in solution. The ortho-methyl group would likely restrict this conformational freedom, favoring certain spatial arrangements over others. Identifying this preferred "bioactive conformation" is a primary goal of computational docking and molecular dynamics simulations.

Biological Activities and Molecular Mechanisms in Vitro and in Silico Studies

Interaction with Enzyme Targets and Inhibition Kinetics (e.g., Proteases, Kinases, Monoamine Oxidases, Carbonic Anhydrase)

Direct studies on the enzymatic inhibition by 2-methyl-N-(1-phenylethyl)benzamide are not available in the current scientific literature. However, the benzamide (B126) scaffold is a well-established pharmacophore known to interact with various enzymes. For instance, different substituted benzamides have been identified as inhibitors of histone deacetylases (HDACs). A study on N-substituted benzamide derivatives designed from the HDAC inhibitor Entinostat (MS-275) highlighted that the amide group is critical for chelating with the zinc ion in the enzyme's active site. nih.gov This interaction is a key determinant of the inhibitory activity.

Furthermore, other classes of benzamides have shown inhibitory potential against enzymes like alkaline phosphatases and ecto-5′-nucleotidases. rsc.org The specific nature and potency of inhibition are highly dependent on the substitution pattern on both the benzoyl ring and the N-substituted moiety. The presence of the 2-methyl group on the benzoyl ring and the 1-phenylethyl group on the amide nitrogen in the subject compound would uniquely influence its size, shape, and electronic distribution, which are critical factors for fitting into an enzyme's active site. Without experimental data, any potential enzyme targets for this compound remain speculative.

Studies on Antimicrobial or Antifungal Properties (in vitro)

No studies have been published detailing the antimicrobial or antifungal properties of this compound. However, the broader class of benzimidazole (B57391) derivatives, which share some structural similarities with benzamides, have been investigated for such properties. For example, certain 2-substituted benzimidazole derivatives have shown activity against Mycobacterium tuberculosis. mdpi.com The antimicrobial potential of benzamide derivatives is generally structure-dependent, with specific substitutions being key to their activity. Without direct testing, the antimicrobial profile of this compound is unknown.

Investigations into Antiproliferative Effects on Cell Lines (in vitro)

While there are no specific reports on the antiproliferative effects of this compound, related N-substituted benzamides have been evaluated as potential antitumor agents. Research on derivatives based on the HDAC inhibitor Entinostat (MS-275) showed that several compounds exhibited significant antiproliferative activities against cancer cell lines such as MCF-7 (breast), A549 (lung), K562 (leukemia), and MDA-MB-231 (breast). nih.govresearchgate.net Another study on N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides, which contains a benzamide-like linkage, identified compounds with potent cytotoxic activity against various cancer cell lines, acting as tubulin polymerization inhibitors. nih.gov These findings suggest that the benzamide scaffold can be a component of molecules with antiproliferative properties. The specific activity of this compound would need to be determined through in vitro cell-based assays.

Structure-Activity Relationship (SAR) Studies for Biological Potency (non-clinical, in vitro)

Specific pharmacophore models for this compound have not been developed due to the lack of biological activity data. However, based on related compounds, a general pharmacophore for benzamide-based inhibitors often includes:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the amide N-H group).

An aromatic ring (the benzoyl group) for hydrophobic and pi-stacking interactions.

A second hydrophobic/aromatic region (the N-phenylethyl group).

In studies of HDAC inhibitors, the amide group's ability to chelate with a zinc ion in the enzyme's active site is a critical interaction. nih.gov For tubulin polymerization inhibitors, specific hydrophobic and hydrogen bond interactions within the colchicine-binding site are essential. nih.gov The 2-methyl group on the benzoyl ring can influence the molecule's conformation and steric profile, potentially enhancing or weakening its interaction with a biological target.

While no design principles have been established specifically for this compound, general principles from related series can be inferred. For N-substituted benzamides with antiproliferative activity, preliminary SAR studies have shown that substituents on the phenyl ring of the N-substituent are critical for activity. nih.gov For instance, it was found that a chlorine atom or a nitro-group on this ring could significantly decrease anti-proliferative activity, indicating a sensitivity to electronic and steric effects in this region. nih.gov The design of more potent and selective analogs would involve systematic modification of both the benzoyl and the N-phenylethyl portions of the molecule to optimize interactions with a specific biological target, once identified.

Mechanistic Insights into Cellular Effects of this compound

Extensive research into the in vitro biological activities of the compound this compound has not yielded specific data regarding its mechanisms of action, such as apoptosis induction or cell cycle arrest.

While studies on structurally related N-substituted benzamides have shown activities like the induction of apoptosis and cell cycle arrest in various cell lines, no such information is currently available for this compound itself. For instance, compounds like declopramide (B1670142) and metoclopramide (B1676508) have been documented to induce G2/M phase cell cycle arrest and trigger apoptosis through the mitochondrial pathway. This is often characterized by the release of cytochrome c and the subsequent activation of caspases. However, it is crucial to note that these findings pertain to different chemical entities and cannot be directly extrapolated to this compound.

Further investigation is required to determine if this compound exhibits similar or distinct cellular effects. At present, there is a lack of published scientific literature detailing its specific impact on cellular processes like apoptosis and the cell cycle.

Applications and Emerging Roles of 2 Methyl N 1 Phenylethyl Benzamide in Academic Research

Chiral Recognition and Resolution Agents in Organic Synthesis

The core structure of N-(1-phenylethyl)benzamide is intrinsically suited for applications in chiral recognition due to the presence of a stereogenic center and functional groups capable of forming diastereomeric interactions. While research on 2-methyl-N-(1-phenylethyl)benzamide itself is not extensively documented in this specific context, the principles are well-established through studies of its parent and derivative compounds.

The parent compound, N-[(1S)-1-phenylethyl]benzamide, is an enantiopure small molecule that has been synthesized and studied for its crystallization behavior. nih.gov Its ability to form well-defined supramolecular structures through N—H⋯O intermolecular hydrogen bonds is a key feature for a resolving agent. nih.gov These hydrogen bonds create infinite chain motifs, and the specific packing of these chains is influenced by the conformation of the molecule's phenyl rings. nih.gov

This principle is powerfully demonstrated by the derivative (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, widely known as Kagan's amide. mdpi.com Kagan's amide is a validated chiral solvating agent (CSA) used for the spectral resolution of enantiomers via NMR spectroscopy. mdpi.com It effectively discriminates between enantiomers of a wide array of functional groups, including alcohols, amines, amides, carboxylic acids, and sulfoxides. mdpi.com The resolution is achieved through the formation of transient, non-covalent diastereomeric complexes between the CSA and the analyte, which results in distinguishable chemical shifts in the NMR spectrum. mdpi.com The introduction of a thioamide variant, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, has also been explored as a potential CSA, highlighting the modularity of this scaffold. mdpi.com

The structure of this compound, containing the essential chiral (1-phenylethyl)amine precursor and the benzamide (B126) moiety capable of hydrogen bonding, suggests its potential as a chiral resolving agent. The ortho-methyl group would introduce additional steric bulk, potentially enhancing its selectivity in the resolution of specific racemates by modifying the way it packs and interacts with analyte molecules.

Ligands in Asymmetric Catalysis

The benzamide functional group can act as a directing group in metal-catalyzed reactions, facilitating the activation of otherwise inert C-H bonds. This capability has been leveraged in the field of asymmetric catalysis. While direct studies employing this compound as a ligand are not prominent, research on the broader class of N-arylbenzamides demonstrates their utility.

For instance, N-arylbenzamides have been successfully used as substrates in iridium-catalyzed asymmetric C-H alkylation reactions with vinyl ethers. thieme-connect.com In these systems, a hydroxoiridium catalyst coordinated with a chiral phosphoramidite–olefin hybrid ligand effects the reaction, producing branched, chiral products in high yields and with high enantioselectivity. thieme-connect.com The amide group is crucial for directing the metal catalyst to the ortho C-H bond of the benzamide ring.

In a similar vein, a nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been developed to produce enantioenriched α-arylbenzamides. nih.gov This method uses a chiral bisimidazoline (BIm) ligand to forge a new stereogenic center, providing access to pharmacologically relevant motifs. nih.gov Although in these examples the benzamide is the substrate rather than a separable ligand, they illustrate the potential of the N-substituted benzamide framework to participate in and control the stereochemical outcome of catalytic transformations. The inherent chirality of this compound makes it an interesting candidate for exploration as a chiral ligand or auxiliary in new asymmetric methodologies.

Scaffolds for Drug Discovery and Development (Pre-clinical, rational design focus)

The benzamide moiety is a well-recognized pharmacophore present in numerous approved drugs and clinical candidates. The N-(1-phenylethyl)benzamide scaffold, in particular, has served as a versatile template for the rational design of novel therapeutic agents targeting a range of biological systems. ontosight.aiontosight.ai

Benzamide derivatives are notable for their potential as anticancer agents. nih.gov They can function as Histone Deacetylase (HDAC) inhibitors by using the benzamide group to chelate the zinc ion within the enzyme's active site, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, a series of novel benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds were designed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair. uq.edu.au

In the realm of neuroscience, derivatives of this scaffold have also shown significant promise. A study on 5-substituent-N-arylbenzamide derivatives led to the discovery of potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target for Parkinson's disease. nih.gov One of the lead compounds from this research demonstrated not only high potency and selectivity but also good brain exposure and oral bioavailability. nih.gov Additionally, the closely related analog 4-amino-N-(1-phenylethyl)-benzamide has been investigated for its activity as a selective serotonin (B10506) reuptake inhibitor (SSRI), a major class of drugs for treating depression and anxiety disorders. ontosight.ai The compound 2-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide is also used as an intermediate in medicinal chemistry and pharmaceutical applications. synhet.com

The following table summarizes key pre-clinical findings for various N-(1-phenylethyl)benzamide analogs:

| Derivative Scaffold | Target | Key Findings |

| Benzamidophenyl / Phenylacetamidophenyl | PARP-1 | Compound 13f showed potent anticancer activity against HCT116 cells (IC₅₀ = 0.30 μM) and excellent PARP-1 inhibition (IC₅₀ = 0.25 nM). uq.edu.au |

| 5-substituent-N-arylbenzamide | LRRK2 | Compound 8e demonstrated potent LRRK2 inhibition, high kinase selectivity, and good oral bioavailability. nih.gov |

| 4-amino-N-(1-phenylethyl)-benzamide | Serotonin Transporter | Investigated as a potential selective serotonin reuptake inhibitor (SSRI). ontosight.ai |

| N-substituted benzamide | HDAC | Modifications of the benzamide structure led to compounds with anti-proliferative activities comparable to or better than the known inhibitor Entinostat (MS-275) against various cancer cell lines. nih.gov |

Probes for Biochemical Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological pathways. The rationally designed benzamide derivatives developed as enzyme inhibitors also serve as powerful probes for elucidating the biochemical functions of their targets.